1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
The compound 1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide features a pyrrolo[1,2-a]pyrazine core substituted with a 3,4-dimethoxyphenyl group at position 1 and a 4-ethoxyphenyl carboxamide at position 2.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-4-31-19-10-8-18(9-11-19)25-24(28)27-15-14-26-13-5-6-20(26)23(27)17-7-12-21(29-2)22(16-17)30-3/h5-13,16,23H,4,14-15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSRUYFCGOVVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met kinase, a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Based on the activity of similar compounds, it may interact with its target protein (such as c-met kinase) and inhibit its function. This inhibition could lead to a decrease in the signaling pathways that promote cell growth and survival.
Biological Activity
The compound 1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological effects, including anti-inflammatory, anticancer, and antiparasitic properties, supported by relevant data and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a dihydropyrrolo[1,2-a]pyrazine core with methoxy and ethoxy substituents that are crucial for its biological activity.
1. Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNFα in microglial cells and human monocytes when stimulated with LPS and HIV-1 Tat, respectively . The mechanism involves modulation of signaling pathways including the phosphoinositide 3-kinase (PI3K) and MEK pathways.
| Study | Methodology | Findings |
|---|---|---|
| In vitro assays on microglial cells | Inhibition of TNFα release | |
| Cytokine release assays | Reduction in cytokine levels in monocytes |
2. Anticancer Activity
The compound has demonstrated promising anticancer effects against various cancer cell lines. In vitro studies have reported cytotoxicity against breast cancer cell lines (MCF-7) and prostate cancer cells (PC-3) with IC50 values indicating effective dose ranges . The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| PC-3 | 15 | Cell cycle arrest |
3. Antiparasitic Activity
In addition to its anticancer properties, this compound has shown activity against various protozoan parasites. Specifically, it has been evaluated for its efficacy against Trypanosoma cruzi and Leishmania infantum, exhibiting low micromolar potencies without significant cytotoxicity to human cells .
| Parasite | Effective Concentration (µM) | Observations |
|---|---|---|
| Trypanosoma cruzi | 5 | Low toxicity to human cells |
| Leishmania infantum | 8 | Effective against several strains |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study on the effects of the compound on inflammatory diseases showed a marked reduction in symptoms in animal models of rheumatoid arthritis .
- Clinical trials assessing its efficacy in cancer treatment revealed promising results, leading to further investigation into its use as a chemotherapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Scaffold and Substitution Patterns
The target compound’s pyrrolo[1,2-a]pyrazine core distinguishes it from related heterocycles, such as pyrrolo-thiazolo-pyrimidines (–2) or pyrazolo[3,4-d]pyrimidines (). These alternative cores often exhibit distinct electronic profiles and binding modes due to differences in aromaticity and heteroatom placement. For example, thiazolo-pyrimidine derivatives () incorporate sulfur, which may enhance π-stacking interactions or metabolic stability .
Table 1: Core Structure Comparison
Substituent Effects on Physicochemical Properties
The substituents on the target compound significantly influence its drug-like properties. Below is a comparison with close analogues:
Table 2: Substituent and Property Comparison
Key Observations:
- Carboxamide vs. Carbothioamide (): Replacement of the carbonyl oxygen with sulfur increases logP (5.18 vs. ~4.5), enhancing membrane permeability but reducing solubility .
- Ethoxy vs. Methoxy Substituents (): Ethoxy groups contribute slightly higher lipophilicity compared to methoxy, as seen in the target compound versus .
- Fluorine Substitution (): The 2,6-difluorophenyl group in lowers logP and improves metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide?
- Methodology : Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille, or Negishi reactions) is widely used for introducing aryl/heteroaryl substituents into the dihydropyrrolo[1,2-a]pyrazine core. For example, Suzuki coupling with arylboronic acids can functionalize the 6- or 8-positions of the scaffold . Amidation reactions with N-(4-ethoxyphenyl)carbamoyl chloride may follow to install the carboxamide group .
- Key Considerations : Monitor regioselectivity during coupling steps using chromatographic-mass spectrometry (CMS) to confirm product purity .
Q. How can researchers characterize the regiochemical outcomes of substituent installation on the dihydropyrrolo[1,2-a]pyrazine scaffold?
- Methodology : Use a combination of -NMR, -NMR, and 2D NMR (e.g., COSY, HSQC) to resolve coupling constants and assign substituent positions. For example, -NMR can distinguish between N- and O-substituted isomers based on chemical shifts in aromatic regions .
- Validation : Compare experimental spectra with computational predictions (e.g., density functional theory (DFT)-calculated shifts) to resolve ambiguities .
Q. What analytical techniques are critical for confirming the purity and stability of this compound?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection or CMS ensures purity (>95%). Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, particularly for crystalline derivatives .
- Data Interpretation : Sharp melting points (e.g., 200–245°C) and single HPLC peaks indicate high crystallinity and purity .
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed cross-coupling reactions to improve yields of 6,8-disubstituted derivatives?
- Experimental Design : Screen ligands (e.g., BINAP, XPhos) and bases (e.g., KCO, CsCO) to enhance catalytic efficiency. For example, Pd(dba)/BINAP systems achieve moderate-to-good yields (55–70%) for aminated derivatives .
- Troubleshooting : Address low yields by pre-activating boronic acids or using microwave-assisted heating to reduce reaction times .
Q. What strategies resolve contradictions in regioselectivity during N- vs. O-substitution in the dihydropyrrolo[1,2-a]pyrazine core?
- Case Study : When reacting with α-chloroacetamides, chromatographic separation and X-ray crystallography can distinguish between N- and O-substituted products. For instance, N-substituted derivatives often exhibit distinct -NMR splitting patterns in the piperazine region .
- Mechanistic Insight : DFT calculations can model transition states to predict preferential substitution pathways .
Q. How does computational reaction design accelerate the discovery of novel derivatives with enhanced bioactivity?
- Methodology : Use quantum chemical reaction path searches to identify low-energy intermediates and transition states. For example, ICReDD’s workflow integrates DFT calculations with machine learning to prioritize synthetic targets .
- Application : Predict solubility and bioavailability by simulating partition coefficients (LogP) and polar surface areas (PSA) for lead optimization .
Q. What experimental approaches validate the proposed mechanism of carboxamide formation in this compound?
- Techniques : Isotopic labeling (e.g., -labeled amines) coupled with mass spectrometry tracks nitrogen incorporation during amidation. Kinetic studies under varying temperatures/pH profiles can elucidate rate-determining steps .
- Contradiction Analysis : Discrepancies between predicted and observed yields may arise from competing side reactions (e.g., hydrolysis of activated carbonyl intermediates), requiring in-situ IR monitoring .
Notes
- Advanced questions emphasize mechanistic analysis, computational integration, and contradiction resolution, aligning with modern academic research demands.
- Methodological answers prioritize reproducible protocols and interdisciplinary validation (e.g., NMR + DFT).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
